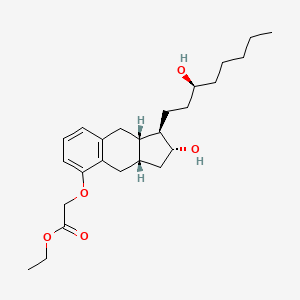
(±)-N-Methyldesethylreboxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-N-Methyldesethylreboxetine is a chemical compound that belongs to the class of norepinephrine reuptake inhibitors. It is a derivative of reboxetine, which is an antidepressant drug that works by increasing the levels of norepinephrine in the brain. (±)-N-Methyldesethylreboxetine has been studied extensively for its potential therapeutic effects on various neurological and psychiatric disorders.
Mechanism of Action
(±)-N-Methyldesethylreboxetine works by inhibiting the reuptake of norepinephrine in the brain. This leads to an increase in the levels of norepinephrine, which is a neurotransmitter that is involved in the regulation of mood, attention, and pain perception. By increasing the levels of norepinephrine, (±)-N-Methyldesethylreboxetine can improve mood, reduce anxiety, and alleviate pain.
Biochemical and Physiological Effects:
(±)-N-Methyldesethylreboxetine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of norepinephrine in the brain, as well as increase the activity of certain neurotransmitter receptors. In addition, it has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (±)-N-Methyldesethylreboxetine in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models. This makes it a useful tool for studying the role of norepinephrine in various neurological and psychiatric disorders. However, one limitation of using (±)-N-Methyldesethylreboxetine is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the study of (±)-N-Methyldesethylreboxetine. One direction is to further investigate its potential therapeutic effects in humans, particularly in the treatment of depression, anxiety, and pain. Another direction is to investigate its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to improve their efficacy. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of (±)-N-Methyldesethylreboxetine, which may lead to the development of more effective therapies for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (±)-N-Methyldesethylreboxetine involves the reaction of reboxetine with formaldehyde and methylamine. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of (±)-N-Methyldesethylreboxetine.
Scientific Research Applications
(±)-N-Methyldesethylreboxetine has been studied extensively for its potential therapeutic effects on various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. In addition, it has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), post-traumatic stress disorder (PTSD), and neuropathic pain.
properties
CAS RN |
847996-52-5 |
|---|---|
Product Name |
(±)-N-Methyldesethylreboxetine |
Molecular Formula |
C₁₈H₂₁NO₃ |
Molecular Weight |
299.36 |
synonyms |
rel-2-[(R)-[(2R)-4-Methyl-2-morpholinyl]phenylmethoxy]-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)
